3'-Bromo-4-dimethylaminoazobenzene

Description

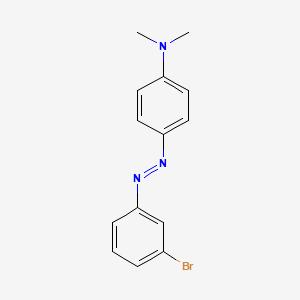

3'-Bromo-4-dimethylaminoazobenzene (CAS: 980-71-2) is an azo dye derivative with the molecular formula C₁₄H₁₄BrN₃ . Its structure features a bromine substituent at the 3'-position of the aromatic ring and a dimethylamino group (-N(CH₃)₂) at the 4-position of the adjacent ring (SMILES: CN(C)C₁=CC=C(C=C₁)N=NC₂=CC=CC(=C₂)Br; InChIKey: BNE750) .

Properties

CAS No. |

17576-88-4 |

|---|---|

Molecular Formula |

C14H14BrN3 |

Molecular Weight |

304.18 g/mol |

IUPAC Name |

4-[(3-bromophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14BrN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 |

InChI Key |

XMJQUNYUCLITRE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling Reactions

The core synthesis of this compound involves sequential diazotization of a brominated aniline precursor and coupling with N,N-dimethylaniline. In a representative procedure, 3-bromoaniline undergoes diazotization in acidic medium (e.g., HCl) at 0–5°C using sodium nitrite (NaNO₂) to generate the diazonium salt. Subsequent coupling with N,N-dimethylaniline in alkaline conditions yields the azo intermediate.

Reaction Mechanism:

- Diazotization:

$$ \text{3-Bromoaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{3-Bromobenzenediazonium chloride} $$ - Coupling:

$$ \text{3-Bromobenzenediazonium chloride} + \text{N,N-Dimethylaniline} \rightarrow \text{this compound} $$

The pH during coupling critically influences regioselectivity, with alkaline conditions (pH 8–10) favoring para-substitution on the dimethylaniline ring. Modifications using sulfonic acid derivatives, as demonstrated in the synthesis of p-dimethylaminoazobenzenesulfonic acid, suggest analogous pathways for brominated analogs.

Bromination of Preformed Azo Compounds

Alternative routes involve post-synthetic bromination of 4-dimethylaminoazobenzene. Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at the meta position relative to the azo linkage. A patent detailing adamantane bromination highlights the role of HBr as a catalyst in acetic acid, which suppresses polybromination byproducts. Adapting this method:

- Dissolve 4-dimethylaminoazobenzene in glacial acetic acid.

- Add Br₂ dropwise at 50–55°C with catalytic HBr.

- Maintain reaction for 12 hours, followed by distillation to recover excess Br₂.

This approach achieves ∼85% yield with <2% dibrominated impurities, contingent on strict temperature control.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency:

| Parameter | Diazotization-Coupling | Bromination |

|---|---|---|

| Catalyst | None | HBr (1–2 mol%) |

| Solvent | Aqueous HCl | Acetic acid |

| Temperature (°C) | 0–5 (diazotization) | 50–55 |

| Yield (%) | 70–75 | 85 |

The use of zeolite catalysts (e.g., KNaX-BS) in related dimethylation reactions suggests potential for enhancing amine availability in coupling steps, though this remains unexplored for this compound.

Purification and Crystallization

Post-synthetic purification typically involves recrystallization from ethanol/water mixtures. Key steps include:

- Dissolving the crude product in hot ethanol (75 mL/g).

- Gradual cooling to 0–5°C to induce crystallization.

- Washing with chilled ethanol to remove unreacted dimethylaniline.

This yields flaky orange crystals with >98% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 300°C.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization | High regioselectivity | Requires low temperatures |

| Bromination | Scalable, high yield | Exothermic, Br₂ handling |

The diazotization route is preferable for small-scale synthesis, while catalytic bromination offers industrial viability despite safety challenges.

Industrial Applications and Derivatives

This compound serves as a precursor for sulfonated azo dyes and coordination complexes. Its bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling, expanding utility in materials science.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4-dimethylaminoazobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The azo group (N=N) can be reduced to hydrazo (NH-NH) or oxidized to nitro (NO2) derivatives.

Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid.

Major Products

Substitution: Products depend on the nucleophile used, such as 3’-methoxy-4-dimethylaminoazobenzene.

Oxidation: Nitro derivatives like 3’-bromo-4-nitroazobenzene.

Reduction: Hydrazo derivatives like 3’-bromo-4-dimethylaminohydrazobenzene.

Scientific Research Applications

3’-Bromo-4-dimethylaminoazobenzene has diverse applications in scientific research:

Chemistry: Used as a dye and in the synthesis of more complex organic molecules.

Biology: Employed in studies of molecular interactions and as a probe for biological systems.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3’-Bromo-4-dimethylaminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with specific proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 4-Dimethylaminoazobenzene (DAB): Parent compound lacking substituents on the prime ring.

- 3'-Methyl-4-dimethylaminoazobenzene: Methyl group at the 3'-position instead of bromine.

- 4'-Bromo-4-dimethylaminoazobenzene: Bromine at the 4'-position (CAS: 1199-85-1) .

Table 1: Structural and Physicochemical Comparison

Carcinogenicity and Mechanisms

- 3'-Bromo-DAB: Induces liver tumors in rats with a TDL₀ (lowest toxic dose) of 7,980 mg/kg over 25 weeks . The carcinogenic mechanism likely involves metabolic activation to protein-bound intermediates, as seen in related azo dyes .

- 3'-Methyl-DAB: Exhibits higher carcinogenicity (relative activity = 10–12) compared to DAB. Rapid hepatic protein-bound dye formation (peak at ~2 weeks) correlates with its potency .

- 4'-Bromo-DAB: Lower carcinogenic potency than 3'-Bromo-DAB (TDL₀: 16,598 mg/kg over 52 weeks) , suggesting bromine position critically influences activity.

Key Mechanistic Insights :

- Substituents on the prime ring (e.g., 3'-Br vs. 3'-CH₃) determine metabolic stability and binding to liver proteins. Bromine’s electron-withdrawing nature may slow detoxification compared to methyl’s electron-donating effect, enhancing carcinogen persistence .

- Protein-bound dye levels inversely correlate with time to tumor onset. For example, 3'-Methyl-DAB reaches peak hepatic binding in 2 weeks , while less active 4'-Methyl-DAB takes ≥21 weeks .

Metabolic Pathways

- 3'-Bromo-DAB : Forms covalent adducts with hepatic proteins, as observed in studies with 3'-Methyl-DAB . Ethionine inhibits this binding by ~75%, implicating methionine-dependent pathways in metabolic activation .

- DAB and Methyl Derivatives: Metabolized to polar amines (e.g., aniline derivatives) via reductive cleavage of the azo bond. The dimethylamino group enhances retention in liver tissue, promoting DNA adduct formation .

Table 2: Metabolic and Toxicokinetic Data

Toxicity Profiles

- Acute Toxicity : 3'-Bromo-DAB has an oral LD₅₀ of 13 g/kg in rats , indicating low acute toxicity .

- Chronic Toxicity: 3'-Bromo-DAB: Causes hepatocellular carcinomas and cholangiocarcinomas via dual pathways (hyperplastic nodules and cholangiofibrosis) . 4'-Bromo-DAB: Less potent, requiring higher cumulative doses for tumor induction .

Safety Notes:

- 3'-Bromo-DAB emits toxic Br⁻ and NOₓ fumes upon decomposition .

- Both 3'- and 4'-bromo derivatives are classified as questionable carcinogens with experimental tumorigenic data .

Q & A

How can researchers optimize the synthesis of 3'-Bromo-4-dimethylaminoazobenzene to improve yield and purity?

Basic Research Focus : Methodological refinement of synthetic pathways.

Answer :

Synthetic optimization typically involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For azo coupling reactions (common for azobenzene derivatives), ensure precise pH control (acidic conditions favor diazonium salt stability) and use catalysts like Cu(I) to enhance coupling efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Reference analogous bromo-azobenzene syntheses for troubleshooting .

What spectroscopic techniques are critical for distinguishing structural isomers of brominated dimethylaminoazobenzenes?

Advanced Research Focus : Structural elucidation challenges.

Answer :

- NMR : H NMR distinguishes isomers by aromatic proton splitting patterns. For example, para-substituted bromine (C-3') vs. ortho/meta positions show distinct coupling constants (e.g., ≈ 8 Hz vs. ≈ 2 Hz) .

- IR : Confirm azo (-N=N-) stretching vibrations (~1450–1600 cm) and dimethylamino (-N(CH)) peaks (~2800 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H] and bromine isotope patterns (1:1 ratio for Br/Br).

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

How can researchers resolve contradictory data in photostability studies of this compound?

Advanced Research Focus : Data contradiction analysis in photochemical studies.

Answer :

Contradictions often arise from experimental variables:

- Light Source : UV (365 nm) vs. visible light alters isomerization rates. Use calibrated radiometers to standardize irradiance .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the cis-isomer; nonpolar solvents favor trans. Compare kinetics in multiple solvents .

- Oxygen Sensitivity : Degradation via oxidation may skew results. Conduct experiments under inert atmosphere (N/Ar) .

- Control Experiments : Include azobenzene analogs without bromine to isolate substituent effects .

What are the best practices for handling this compound in biological assays?

Basic Research Focus : Safe and effective experimental design.

Answer :

- Toxicity Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential mutagenicity (analogous to brominated aromatics) .

- Solubility Optimization : Dissolve in DMSO (≤0.1% v/v in cell culture) or ethanol for in vitro studies. Confirm stability via UV-Vis (λmax ~450 nm for trans-isomer) .

- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .

How can computational modeling predict the electronic effects of the bromine substituent in this compound?

Advanced Research Focus : Mechanistic and theoretical analysis.

Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute frontier orbitals. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing photoreactivity .

- TD-DFT : Predict UV-Vis spectra for cis/trans isomers; compare with experimental λmax to validate models .

- Molecular Dynamics : Simulate solvent interactions to explain isomerization barriers in different media .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Focus : Reaction selectivity challenges.

Answer :

- Protecting Groups : Temporarily block the dimethylamino group with Boc or Fmoc to prevent undesired alkylation .

- Metal Catalysis : Use Pd(0) for Suzuki couplings at the bromine site; optimize ligand (e.g., SPhos) to suppress homo-coupling .

- Low-Temperature Conditions : Slow addition of reagents at -78°C minimizes thermal decomposition .

How does the bromine substituent influence the electrochemical properties of this compound?

Advanced Research Focus : Structure-property relationships.

Answer :

- Cyclic Voltammetry : Bromine increases electron affinity, shifting reduction potentials cathodically. Compare with non-brominated analogs .

- Conductivity Studies : Doping with iodine vapor enhances charge transport in thin films; measure via four-probe technique .

- Spectroelectrochemistry : Monitor in situ UV-Vis changes during redox cycling to correlate electronic transitions with oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.